Anagestone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anagestone acetate is a steroid ester.
Scientific Research Applications
1. Long-Term Oral Contraceptive Studies
Anagestone acetate, combined with mestranol, has been studied for its long-term effects when used as an oral contraceptive in animal models. Research has shown that this combination can produce a tumorigenic effect in mammary nodules and clinically malignant mammary tumors in some cases. However, the same drugs did not produce an increased number of mammary gland nodules in monkeys, indicating species-specific responses (Wazeter et al., 1976).
2. Gas Chromatographic Determination
A gas-liquid chromatographic technique has been developed to determine the content of anagestone acetate in tablets. This method demonstrated that anagestone acetate does not undergo significant alteration after 18 months of storage, highlighting its stability in pharmaceutical formulations (Shroff & Huettemann, 1968).
3. Formulation Effects on Progestational Proliferation
Studies have explored how the formulation of anagestone acetate affects its dissolution rates and bioavailability. These findings are critical for optimizing the pharmaceutical delivery and efficacy of the drug in clinical applications (Sawardeker & McShefferty, 1971).
4. Tumorigenic and Diabetogenic Potential
Further research has highlighted the tumorigenic and diabetogenic potential of anagestone acetate in combination with mestranol, particularly in animal models. This research underscores the importance of considering long-term effects and species-specific responses in the development of oral contraceptives (Wazeter et al., 1973).
properties
CAS RN |
3137-73-3 |
---|---|
Product Name |
Anagestone acetate |
Molecular Formula |
C24H36O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H36O3/c1-15-14-18-20(22(4)11-7-6-8-19(15)22)9-12-23(5)21(18)10-13-24(23,16(2)25)27-17(3)26/h8,15,18,20-21H,6-7,9-14H2,1-5H3/t15-,18+,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
KDLNOQQQEBKBQM-DICPTYMLSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CCCC4)C |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |
Other CAS RN |
3137-73-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.